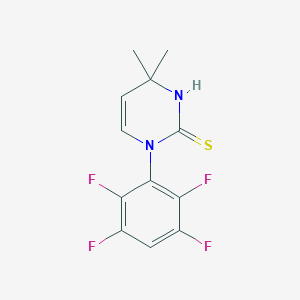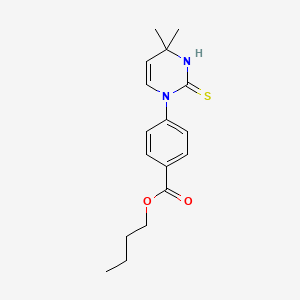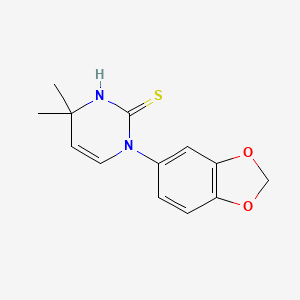
(pyridin-3-ylmethyl)(1H-pyrrol-2-ylmethyl)amine
概要
説明
(Pyridin-3-ylmethyl)(1H-pyrrol-2-ylmethyl)amine: is an organic compound with the molecular formula C11H13N3 It consists of a pyridine ring and a pyrrole ring, both of which are connected through a methylene bridge to an amine group
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (pyridin-3-ylmethyl)(1H-pyrrol-2-ylmethyl)amine typically begins with pyridine-3-carboxaldehyde and 1H-pyrrole-2-carboxaldehyde.
Reaction Steps:
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: (Pyridin-3-ylmethyl)(1H-pyrrol-2-ylmethyl)amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding N-oxides.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, and appropriate solvents like dichloromethane or tetrahydrofuran.
Major Products Formed:
Oxidation: N-oxides of the pyridine and pyrrole rings.
Reduction: Reduced amine derivatives.
Substitution: Various substituted amine derivatives depending on the substituent introduced.
科学的研究の応用
Chemistry:
Catalysis: (Pyridin-3-ylmethyl)(1H-pyrrol-2-ylmethyl)amine can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Biology:
Enzyme Inhibition:
Medicine:
Drug Development: It is being explored for its potential use in the development of new pharmaceuticals, particularly those targeting neurological disorders and cancer.
Industry:
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
作用機序
Mechanism: The mechanism by which (pyridin-3-ylmethyl)(1H-pyrrol-2-ylmethyl)amine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes involved in key metabolic pathways, such as kinases or proteases.
Receptors: It can modulate receptor activity, particularly those involved in neurotransmission or cell signaling.
類似化合物との比較
- (Pyridin-2-ylmethyl)(1H-pyrrol-2-ylmethyl)amine
- (Pyridin-4-ylmethyl)(1H-pyrrol-2-ylmethyl)amine
- (Pyridin-3-ylmethyl)(1H-pyrrol-3-ylmethyl)amine
Comparison:
- Structural Differences: The position of the substituents on the pyridine and pyrrole rings can significantly affect the compound’s chemical properties and reactivity.
- Reactivity: (Pyridin-3-ylmethyl)(1H-pyrrol-2-ylmethyl)amine may exhibit different reactivity patterns compared to its isomers due to the electronic effects of the substituents.
- Applications: While similar compounds may have overlapping applications, this compound’s unique structure may make it more suitable for specific applications, such as enzyme inhibition or receptor modulation.
特性
IUPAC Name |
1-pyridin-3-yl-N-(1H-pyrrol-2-ylmethyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-3-10(7-12-5-1)8-13-9-11-4-2-6-14-11/h1-7,13-14H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZBAXQUEHAFPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNCC2=CC=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4,4-Dimethyl-1-[2,3,5,6-tetrafluoro-4-(trifluoro-methyl)phenyl]-1,4-dihydropyrimidine-2-thiol](/img/structure/B3084562.png)


![1-[4-(1,3-Benzoxazol-2-yl)phenyl]-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol](/img/structure/B3084578.png)


![4,4-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1,4-dihydropyrimidine-2-thiol](/img/structure/B3084590.png)
amine](/img/structure/B3084610.png)
![3-{[(4-Methoxyphenyl)amino]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B3084616.png)

